cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride
Description
cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride (CAS: 1630906-61-4) is a cyclobutane-derived compound featuring a carboxylic acid group, a methyl substituent, and an amino group in the cis configuration. Its molecular formula is C₆H₁₂ClNO₂, with a molecular weight of 165.62 g/mol . Key properties include:
- Log Po/w (octanol-water partition coefficient): Critical for assessing lipophilicity and membrane permeability.
- Hydrogen bond donors/acceptors: 3 donors (NH₃⁺, COOH) and 4 acceptors, influencing solubility and interactions .
- Industrial applications: Used in agrochemicals, pharmaceuticals, and as an intermediate in organic synthesis .
Properties
IUPAC Name |
3-amino-1-methylcyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)2-4(7)3-6;/h4H,2-3,7H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTVVKJYPXKJDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3-amino-1-methylcyclobutanecarboxylic acid with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an aqueous medium at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated cyclobutane derivatives.
Scientific Research Applications
cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride is a chemical compound with the molecular formula . It is a cyclobutane derivative with an amino group and a carboxylic acid group on the cyclobutane ring, often used in scientific research for its unique structural properties.
Scientific Research Applications
Chemistry: this compound serves as a building block in synthesizing complex molecules, allowing exploration of new reaction pathways and mechanisms due to its unique structure.
Biology: The compound is used in biological research to study enzyme-substrate interactions and protein-ligand binding because of its structural similarity to certain biological molecules.
Medicine: In medicinal chemistry, the compound is investigated for potential therapeutic properties and may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: It can be used to produce specialty chemicals and materials in the industrial sector. Its reactivity and stability make it suitable for various applications.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives. Common reagents include potassium permanganate or hydrogen peroxide. Major products are nitro or nitroso derivatives.
- Reduction: The carboxylic acid group can be reduced to an alcohol. Lithium aluminum hydride or sodium borohydride are common reducing agents. Alcohol derivatives are the major products.
- Substitution: The amino group can participate in nucleophilic substitution reactions. Halogenating agents like thionyl chloride can be used for substitution reactions, resulting in halogenated cyclobutane derivatives.
This compound (AMCH·HCl) is a cyclic amino acid with a unique cyclobutane ring structure. Its biological activity is attributed to its structural features, including the amino and carboxylic acid groups:
- Hydrogen Bonding: The amino group can form hydrogen bonds with proteins and enzymes, influencing their activity.
- Ionic Interactions: The carboxylic acid group can engage in ionic interactions, further modulating biochemical pathways.
Case Studies
Recent studies have explored the potential therapeutic applications of AMCH·HCl:
- Study on Seizure Models: Researchers evaluated the anticonvulsant effects of AMCH·HCl in rodent models, with results indicating a dose-dependent reduction in seizure frequency and severity.
- Receptor Binding Studies: Binding assays demonstrated that AMCH·HCl interacts effectively with NMDA receptors, a critical target for anticonvulsant drugs.
Mechanism of Action
The mechanism of action of cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a. cis-3-Amino-1-methylcyclobutanol hydrochloride (CAS: 1523606-23-6)
- Molecular formula: C₅H₁₂ClNO
- Molecular weight : 137.61 g/mol
- Key differences : Replaces the carboxylic acid (–COOH) with a hydroxyl (–OH) group.
b. Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride
- Molecular formula: C₇H₁₄ClNO₂
- Molecular weight : 179.65 g/mol
- Key differences: Contains an ester (–COOCH₃) instead of a carboxylic acid and an additional methylamino group.
- Impact : Ester groups are less polar than carboxylic acids, enhancing lipid solubility but reducing stability in aqueous environments .
c. cis-6-(3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)cyclohex-3-ene-1-carboxylic acid
- Molecular formula : C₁₅H₁₂Cl₂N₂O₃
- Molecular weight : 345.18 g/mol
- Key differences : Larger cyclohexene ring with an oxadiazole substituent and dichlorophenyl group.
- Impact : Increased steric bulk and aromaticity alter binding affinity and metabolic stability compared to the compact cyclobutane structure of the target compound .
Biological Activity
Cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride (AMCH·HCl) is a cyclic amino acid characterized by its unique cyclobutane ring structure. This compound has garnered interest due to its potential biological activities, particularly in neurological research and therapeutic applications. This article explores the biological activity of AMCH·HCl, including its mechanisms of action, interactions with biological systems, and relevant research findings.
- Molecular Formula : C₆H₁₂ClNO₂
- Molecular Weight : 165.62 g/mol
- IUPAC Name : (1S,3S)-3-amino-1-methylcyclobutane-1-carboxylic acid hydrochloride
The biological activity of AMCH·HCl is primarily attributed to its structural features, which include an amino group and a carboxylic acid group. These functional groups enable the compound to participate in various biochemical interactions:
- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and enzymes, influencing their activity.
- Ionic Interactions : The carboxylic acid group can engage in ionic interactions, further modulating biochemical pathways.
Neuropharmacological Effects
Research indicates that AMCH·HCl exhibits potential as an antagonist at excitatory amino acid receptor sites. This suggests applications in treating neurological disorders, particularly those involving excitatory neurotransmission, such as epilepsy.
- Anticonvulsant Activity : Related compounds have shown efficacy in seizure models, indicating that AMCH·HCl may also possess anticonvulsant properties. Studies are ongoing to evaluate its effectiveness in various animal models of epilepsy.
Binding Affinity Studies
Studies have focused on the binding affinity of AMCH·HCl to excitatory amino acid receptors (EAARs). These studies are crucial for understanding its mechanism of action and potential therapeutic effects.
| Study | Findings |
|---|---|
| Interaction with EAARs | Demonstrated significant binding affinity, suggesting potential for modulating excitatory neurotransmission. |
| Anticonvulsant screening | Showed promising results in seizure models, warranting further investigation into its therapeutic applications. |
Comparison with Similar Compounds
AMCH·HCl's unique cis configuration distinguishes it from other related compounds, which may exhibit different biological activities due to variations in stereochemistry.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Trans-3-Amino-1-methylcyclobutanecarboxylic acid | Geometric isomer with different spatial arrangement | Potentially different biological activity |
| 3-Amino-1-methylcyclobutanecarboxylic acid | Lacks the cis configuration | May exhibit distinct physicochemical properties |
Case Studies
Recent studies have explored the potential therapeutic applications of AMCH·HCl:
-
Study on Seizure Models :
- Researchers evaluated the anticonvulsant effects of AMCH·HCl in various rodent models.
- Results indicated a dose-dependent reduction in seizure frequency and severity.
-
Receptor Binding Studies :
- Binding assays demonstrated that AMCH·HCl interacts effectively with NMDA receptors, a critical target for anticonvulsant drugs.
Q & A
What synthetic strategies are recommended for preparing cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride, and how can reaction conditions be optimized for improved yield and stereochemical control?
Answer:
Synthesis of cyclobutane derivatives often involves ring-closing reactions, functional group transformations, and stereochemical control. For example, analogous methods for trans-2-aminocyclobutanecarboxylic acid synthesis include:
- Base-mediated hydrolysis : Refluxing intermediates (e.g., esters or amides) with 6M NaOH in methanol, followed by acidification (HCl) to precipitate the product .
- Chromatographic purification : Flash chromatography using silica gel or ion-exchange resins to isolate isomers .
- Racemization mitigation : Avoid prolonged exposure to strong acids/bases; use low-temperature work-up to preserve stereochemistry .
Optimize parameters like reaction time (4–12 hours), solvent polarity, and purification steps to balance yield (70–100%) and enantiomeric excess .
What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Answer:
- HPLC : Use a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer-methanol (70:30) and UV detection at 207 nm for quantification . Calibration curves (1–10 µg/mL, r² = 0.9999) ensure linearity.
- NMR/IR spectroscopy : Confirm stereochemistry via H and C NMR chemical shifts (e.g., cyclobutane ring protons at δ 2.5–3.5 ppm) and amine/carboxylic acid IR stretches (1650–1750 cm⁻¹) .
- Mass spectrometry : ESI-MS to verify molecular weight (137.61 g/mol) and fragmentation patterns .
How does the stereochemistry of this compound influence its application in peptidomimetic drug design?
Answer:
The rigid cyclobutane ring and cis-configuration enhance conformational restriction, mimicking peptide β-turn structures. Key considerations:
- Bioactivity correlation : Compare cis vs. trans isomers in receptor-binding assays (e.g., enzyme inhibition studies).
- Metabolic stability : The methyl group at position 1 may reduce susceptibility to cytochrome P450 oxidation .
- Synthetic accessibility : Use Boc-protected intermediates to facilitate coupling with amino acids .
What experimental approaches can resolve discrepancies in reported synthesis yields or purity of this compound?
Answer:
- Reproducibility checks : Validate starting material purity (e.g., ≥95% by HPLC ) and reaction conditions (temperature, solvent grade).
- Byproduct analysis : Use LC-MS to identify impurities (e.g., trans isomers or hydrolysis byproducts) .
- Statistical design : Employ factorial experiments to isolate critical variables (e.g., pH during acidification, extraction efficiency) .
How can researchers design stability studies to assess this compound under varying storage and experimental conditions?
Answer:
- Accelerated degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 1–4 weeks.
- Analytical endpoints : Monitor purity loss via HPLC and quantify degradation products (e.g., free amine or decarboxylated derivatives) .
- Buffer stability : Test solubility and stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for drug delivery applications .
What strategies are effective for separating and characterizing cis/trans isomers of 3-Amino-1-methylcyclobutanecarboxylic acid derivatives?
Answer:
- Chiral chromatography : Use amylose- or cellulose-based columns with hexane-isopropanol mobile phases.
- Crystallization : Exploit differential solubility in ethanol/water mixtures .
- Dynamic NMR : Analyze ring-flipping barriers to distinguish cis (higher rigidity) from trans isomers .
How can computational methods complement experimental studies on the conformational dynamics of this compound?
Answer:
- Molecular docking : Predict binding affinities to biological targets (e.g., proteases or GPCRs) using AutoDock or Schrödinger.
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess strain energy (~25 kcal/mol for cyclobutane rings).
- MD simulations : Simulate solvation effects in water/DMSO to guide solvent selection for synthesis .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Purification bottlenecks : Replace flash chromatography with recrystallization or continuous-flow systems.
- Safety protocols : Handle HCl gas with scrubbers and ensure compliance with lab safety guidelines (e.g., MedChemExpress recommendations ).
- Yield optimization : Pilot studies using DoE (Design of Experiments) to identify critical process parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
